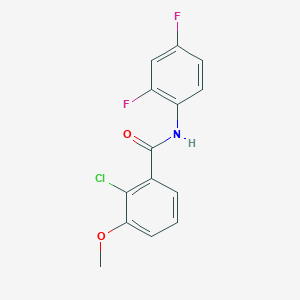
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide is a chemical compound with the molecular formula C14H10ClF2NO2. It is part of the benzamide family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The compound’s structure includes a benzamide core substituted with chloro, difluorophenyl, and methoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzoic acid and 2,4-difluoroaniline.
Activation: The carboxylic acid group of 2-chloro-3-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Coupling Reaction: The activated acyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base like triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new benzamide derivatives with different substituents.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological pathways in plants.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)nicotinamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Uniqueness
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, difluorophenyl, and methoxy groups provides a distinct set of properties that can be advantageous in specific applications, such as increased lipophilicity or enhanced binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
853332-98-6 |
|---|---|
Molekularformel |
C14H10ClF2NO2 |
Molekulargewicht |
297.68 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-12-4-2-3-9(13(12)15)14(19)18-11-6-5-8(16)7-10(11)17/h2-7H,1H3,(H,18,19) |
InChI-Schlüssel |
PQXIFQBHDKHOJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















